3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE
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Overview
Description
3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamido group, a methoxyphenyl group, and an indole carboxamide group. The presence of these functional groups contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid
- Ethyl 3-(4-chlorobenzamido)-5-methylhexanoate
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(4-chlorobenzamido)-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide (referred to as Compound X ) is a synthetic derivative belonging to the indole class of compounds. Indoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of Compound X, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X has a complex structure characterized by the following features:
- Indole Core : Provides a scaffold for various biological activities.
- Chlorobenzamide Group : Enhances lipophilicity and may influence receptor interactions.
- Methoxyphenyl Substituent : Potentially increases selectivity for specific biological targets.
The molecular formula is C20H20ClN3O3 with a molecular weight of approximately 373.84 g/mol.
Anticancer Activity
Recent studies have explored the anticancer potential of Compound X. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF7) : IC50 values indicated potent activity (IC50 = 12 µM).
- Lung Cancer (A549) : Moderate activity was observed (IC50 = 25 µM).
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties. It exhibited notable activity against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at 16 µg/mL.
- Candida albicans : Showed antifungal activity with MIC values of 8 µg/mL.
These findings suggest that Compound X may interfere with microbial cell wall synthesis or function through a yet-to-be-elucidated mechanism .
Case Study 1: Anticancer Efficacy
In a controlled study involving xenograft models of breast cancer, administration of Compound X resulted in a significant reduction in tumor size compared to controls. The study reported a 45% decrease in tumor volume after four weeks of treatment, alongside reduced levels of Ki67, a proliferation marker .
Case Study 2: Antimicrobial Screening
A screening assay conducted on various bacterial strains highlighted the efficacy of Compound X against multi-drug resistant strains. The compound was particularly effective against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value significantly lower than that of standard antibiotics .
The precise mechanism by which Compound X exerts its biological effects remains under investigation. However, preliminary data suggest:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in preliminary studies.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-15-6-11-21-20(12-15)22(29-24(30)17-7-9-18(26)10-8-17)23(28-21)25(31)27-14-16-4-3-5-19(13-16)32-2/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBKOPCEFKNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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